

Cross-Reactivity of BMS-986458 in Non-Human Primates: A Comparative Guide

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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This guide provides a comparative overview of the non-human primate (NHP) cross-reactivity of **BMS-986458**, a first-in-class, orally bioavailable BCL6 (B-cell lymphoma 6) ligand-directed degrader.^{[1][2][3]} Due to the proprietary nature of preclinical data for investigational drugs, direct quantitative comparisons of **BMS-986458** with specific alternatives in NHP studies are not publicly available. This guide, therefore, presents available information on **BMS-986458** and outlines the typical cross-reactivity assessment for such a molecule, using a hypothetical BCL6 inhibitor as a comparator for context.

Introduction to BMS-986458

BMS-986458 is a heterobifunctional molecule that induces the degradation of the BCL6 transcription factor.^{[1][2]} It functions by simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6.^{[1][2]} BCL6 is a key transcriptional repressor implicated in the pathogenesis of certain B-cell lymphomas, making it a prime therapeutic target.^{[4][5]}

Inferred Cross-Reactivity in Non-Human Primates

Direct studies detailing the cross-reactivity of **BMS-986458** in non-human primates are not publicly disclosed. However, several factors suggest that the molecule is likely active in these species:

- **High Target Conservation:** The BCL6 protein is highly conserved across vertebrate species. Human BCL6 shares approximately 95% amino acid identity with its murine counterpart, and significant homology is expected with NHP BCL6.^[4] This high degree of similarity makes it probable that **BMS-986458** can bind to and induce the degradation of NHP BCL6.
- **Preclinical Safety Data:** Preclinical safety evaluations of **BMS-986458** have been conducted, including 28-day toxicity studies in dogs, where the drug was found to be pharmacodynamically active and well-tolerated.^{[1][2]} While not primates, these studies in a second species are a standard part of preclinical safety assessment and support the likelihood of cross-species activity. For a drug to advance to human clinical trials, regulatory agencies typically require safety and toxicology data in a relevant animal species, which for many biologics and targeted therapies includes NHPs.

Comparative Analysis

The following table summarizes the known characteristics of **BMS-986458** and provides a typical profile for a hypothetical alternative BCL6 inhibitor regarding NHP cross-reactivity assessment.

Feature	BMS-986458	Alternative BCL6 Inhibitor/Degrader (Hypothetical)
Target	B-cell lymphoma 6 (BCL6)	B-cell lymphoma 6 (BCL6)
Mechanism of Action	PROTAC-mediated degradation	Competitive inhibition of protein-protein interactions or enzymatic activity
Reported NHP Cross-Reactivity Data	Not publicly available. Inferred to be cross-reactive based on target conservation and progression to clinical trials.	Data would be generated during preclinical development to determine species relevance for toxicology studies.
In Vitro Cross-Reactivity Assessment	Expected to have been performed using NHP cells or recombinant NHP BCL6 protein to confirm binding and degradation.	Assays such as ELISA, Surface Plasmon Resonance (SPR), or Western blotting would be used to determine binding affinity and inhibitory concentration (IC50) against human and NHP BCL6.
In Vivo NHP Studies	Likely conducted as part of the IND-enabling toxicology studies to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.	Dose-range finding and repeat-dose toxicology studies in a relevant NHP species (e.g., cynomolgus or rhesus macaque) would be conducted to identify potential target-related and off-target toxicities.
Potential Comparator Molecules	ARV-393 (another BCL6 PROTAC degrader)	Small molecule inhibitors of the BCL6 BTB domain.

Experimental Protocols

Detailed experimental protocols for the NHP cross-reactivity studies of **BMS-986458** are not publicly available. However, standard methodologies for assessing the cross-reactivity of a

small molecule degrader in NHPs would typically include the following:

In Vitro Cross-Reactivity Assessment

- Objective: To determine if the compound binds to and induces the degradation of the NHP target protein.
- Method 1: Recombinant Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR):
 - Recombinant human and NHP BCL6 proteins are immobilized on a sensor chip.
 - Varying concentrations of **BMS-986458** are flowed over the chip.
 - Binding kinetics (association and dissociation rates) and affinity (KD) are measured and compared between the human and NHP proteins.
- Method 2: Cellular Degradation Assay (e.g., Western Blot or In-Cell ELISA):
 - NHP-derived cells (e.g., peripheral blood mononuclear cells - PBMCs) or a cell line engineered to express NHP BCL6 are cultured.
 - Cells are treated with increasing concentrations of **BMS-986458** for a specified time.
 - Cell lysates are prepared, and the levels of BCL6 protein are quantified by Western blot or in-cell ELISA.
 - The DC50 (concentration required to induce 50% degradation) is determined.

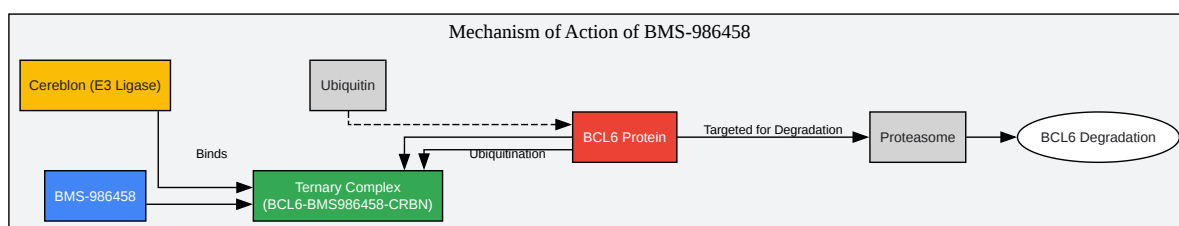
In Vivo Toxicology and Pharmacodynamic Studies

- Objective: To evaluate the safety, tolerability, and in vivo activity of the compound in a relevant NHP species.
- Method: Repeat-Dose Toxicology Study:
 - A relevant NHP species (e.g., cynomolgus monkeys) is selected based on in vitro cross-reactivity data.

- Animals are dosed with **BMS-986458** daily for a specified duration (e.g., 28 days) at multiple dose levels.
- Clinical observations, body weight, food consumption, and electrocardiograms are monitored throughout the study.
- Blood samples are collected at various time points to assess pharmacokinetics (drug exposure) and pharmacodynamics (e.g., BCL6 levels in PBMCs).
- At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any target-related or off-target toxicities.

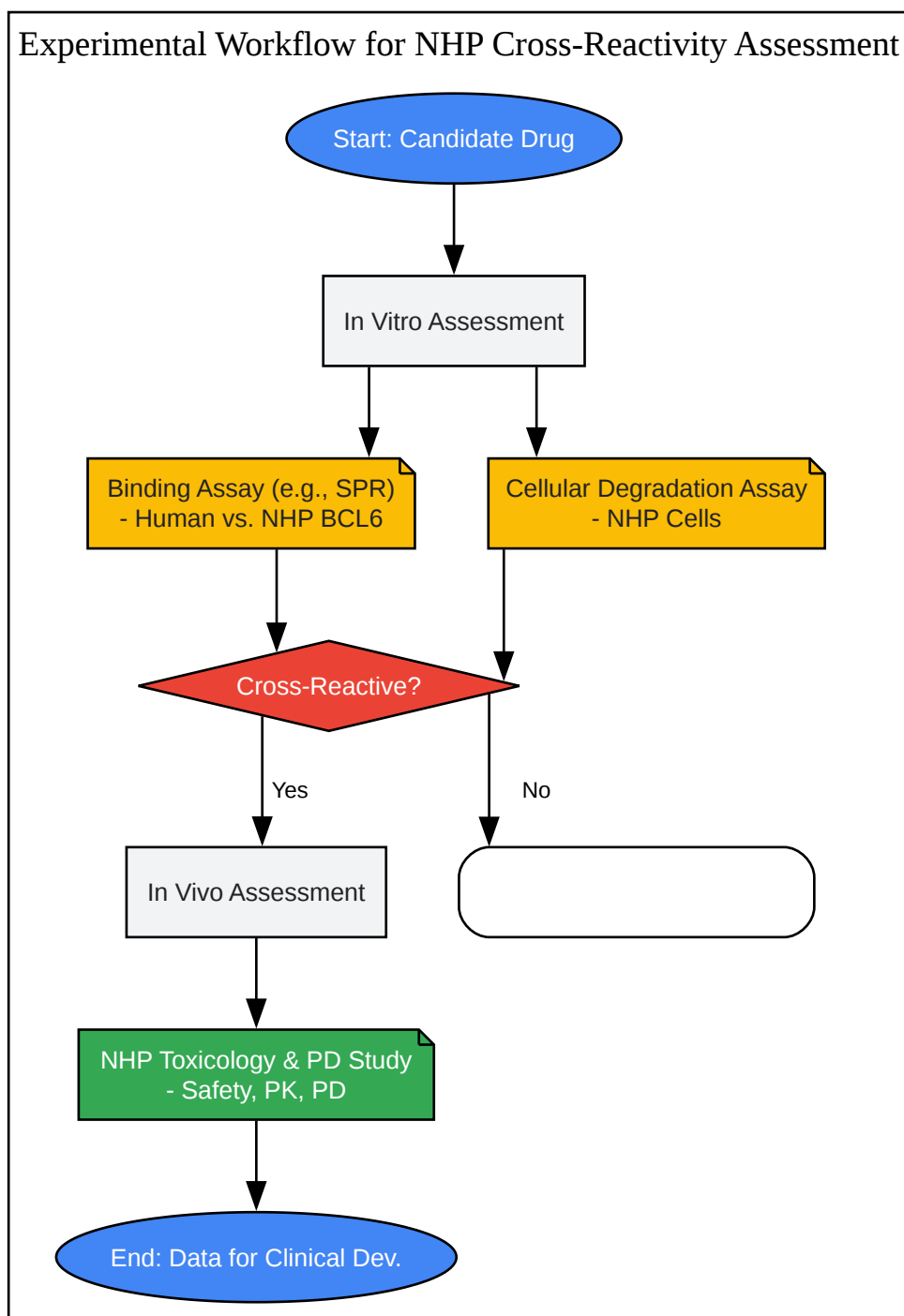
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of **BMS-986458**.



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Caption: Workflow for NHP cross-reactivity assessment.

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